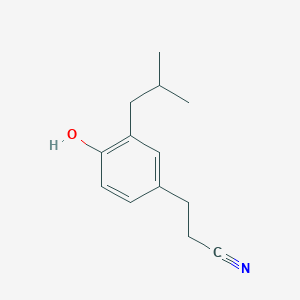

3-(4-Hydroxy-3-isobutylphenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Hydroxy-3-isobutylphenyl)propanenitrile is an organic compound with the molecular formula C13H17NO It is characterized by a hydroxy group (-OH) and a nitrile group (-CN) attached to a phenyl ring, which is further substituted with an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-hydroxy-3-isobutylbenzaldehyde.

Nitrile Formation: The aldehyde group is converted to a nitrile group using reagents like hydroxylamine hydrochloride and sodium acetate, followed by dehydration with phosphorus oxychloride (POCl3).

Final Product: The resulting intermediate is then subjected to further reactions to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-isobutylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Alkyl halides, acid or base catalysts

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

3-(4-Hydroxy-3-isobutylphenyl)propanenitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

3-(4-Hydroxyphenyl)propanenitrile: Lacks the isobutyl group, resulting in different chemical properties and reactivity.

4-Hydroxy-3-methylphenylpropanenitrile: Contains a methyl group instead of an isobutyl group, affecting its steric and electronic properties.

Uniqueness

3-(4-Hydroxy-3-isobutylphenyl)propanenitrile is unique due to the presence of the isobutyl group, which influences its chemical behavior and potential applications. This structural feature can enhance its stability, reactivity, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Biological Activity

3-(4-Hydroxy-3-isobutylphenyl)propanenitrile, also known as 2-(4-isobutylphenyl)propanenitrile, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

- Molecular Formula : C13H17N

- Molecular Weight : 187.281 g/mol

- CAS Number : 58609-73-7

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 289.3 ± 9.0 °C at 760 mmHg

- Flash Point : 130.5 ± 5.1 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions such as cancer and autoimmune diseases .

- Receptor Modulation : The compound is noted for its potential to modulate receptor interactions, particularly in the context of G protein-coupled receptors (GPCRs), which are crucial for many physiological processes .

- Immunomodulation : It has been suggested that this compound could influence immune responses by modulating interleukin/receptor interactions, which is significant in treating inflammatory and autoimmune disorders .

Antiviral and Anticancer Properties

Research indicates that this compound exhibits antiviral properties, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). The compound appears to inhibit viral replication by disrupting critical protein interactions necessary for viral entry and replication .

In cancer research, it has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that the compound can induce pro-apoptotic signals in cancer cells, thereby reducing cell viability .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in various models of inflammatory diseases. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that this compound can be harmful if inhaled or if it comes into contact with skin. Potential health effects include irritation to eyes and skin, emphasizing the need for caution during handling . Long-term toxicity studies are necessary to fully understand the safety profile of this compound.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

3-[4-hydroxy-3-(2-methylpropyl)phenyl]propanenitrile |

InChI |

InChI=1S/C13H17NO/c1-10(2)8-12-9-11(4-3-7-14)5-6-13(12)15/h5-6,9-10,15H,3-4,8H2,1-2H3 |

InChI Key |

GCMJMGGMXXSQQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CC(=C1)CCC#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.